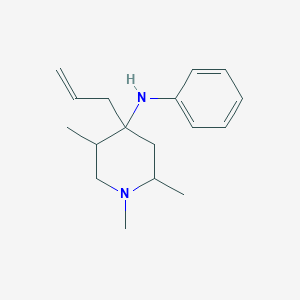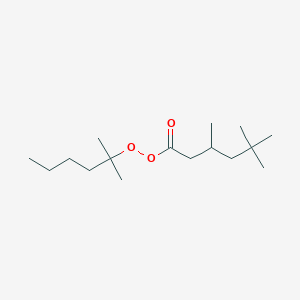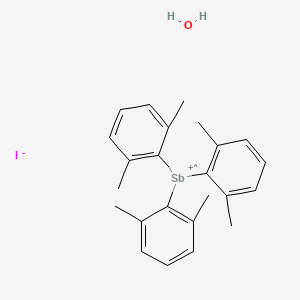
1,2-Diphenyl-1H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-1H-pyrrol-3-ol is a heterocyclic compound that features a pyrrole ring substituted with two phenyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1H-pyrrol-3-ol can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalyst such as iron (III) chloride . Another method includes the reaction of α-azido chalcones with 1,3-dicarbonyl compounds, catalyzed by indium trichloride in water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrrole ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of dimers and tetracyclic compounds.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
1,2-Diphenyl-1H-pyrrol-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-1H-pyrrol-3-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to changes in cellular processes. For example, it may interact with β-adrenergic receptors or other signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,2-Diphenyl-1H-pyrrol-3-ol is unique due to the presence of both phenyl groups and a hydroxyl group on the pyrrole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications and interactions with biological targets, setting it apart from other similar compounds.
Properties
CAS No. |
118060-84-7 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1,2-diphenylpyrrol-3-ol |
InChI |
InChI=1S/C16H13NO/c18-15-11-12-17(14-9-5-2-6-10-14)16(15)13-7-3-1-4-8-13/h1-12,18H |
InChI Key |
XZUFGGAUNJZAHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN2C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


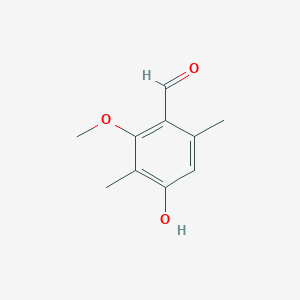

![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)

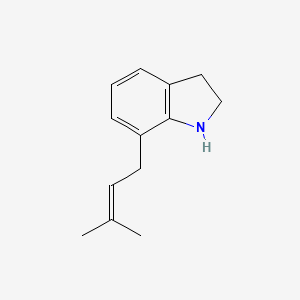

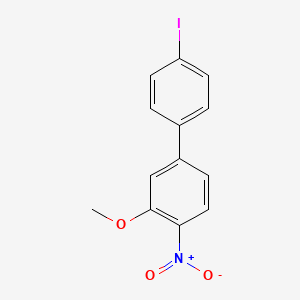

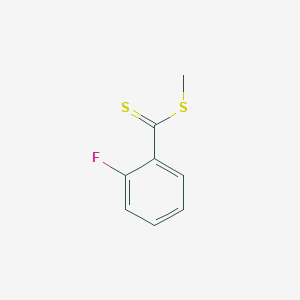
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)

